molecular formula C19H24N2O2 B1388932 N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020056-32-9

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No.: B1388932
CAS No.: 1020056-32-9
M. Wt: 312.4 g/mol
InChI Key: RPPRFYUHWVKYLP-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, or NAMPA, is an organic compound used in a variety of laboratory experiments and scientific research applications. It is a white, crystalline solid with a molecular weight of 348.5 g/mol and a melting point of 164°C. NAMPA is a synthetic derivative of the naturally occurring neurotransmitter acetylcholine. It is a potent agonist of the nicotinic acetylcholine receptors (nAChRs) and has been used in experiments to study the structure and function of these receptors.

Mechanism of Action

NAMPA binds to the N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide and activates them, resulting in an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of events, which ultimately leads to the release of neurotransmitters from the presynaptic neuron. This, in turn, leads to the activation of postsynaptic neurons, resulting in a physiological response.
Biochemical and Physiological Effects
NAMPA has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory. It has also been found to modulate the activity of other neurotransmitters, such as dopamine and serotonin. In addition, it has been found to modulate the activity of certain hormones, such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NAMPA in laboratory experiments is its high affinity for N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide. This allows for more precise and accurate measurements of the effects of nAChR activation. In addition, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for experiments involving long-term exposure, as it is rapidly metabolized by the body.

Future Directions

One of the major future directions for research involving NAMPA is the development of more potent and selective agonists of N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide. This could lead to the development of new drugs to treat a variety of neurological disorders. In addition, research could focus on developing new methods to synthesize NAMPA more efficiently and cost-effectively. Another potential area of research is the development of new methods to study the effects of nAChR activation, such as using fluorescent probes or other imaging techniques. Finally, research could focus on developing new methods to study the effects of genetic mutations on nAChR function.

Scientific Research Applications

NAMPA has been used in a variety of scientific research applications, including studies of the structure and function of N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide. It has also been used to study the effects of nicotine on the brain, as well as the effects of other drugs on the this compound. In addition, it has been used to study the effects of genetic mutations on nAChR function.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-13(2)15-8-5-6-11-18(15)23-12-19(22)21-17-10-7-9-16(20)14(17)3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPRFYUHWVKYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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